N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide
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Overview
Description
N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dimethoxyphenyl group and a phenylprop-2-enamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body . They can be metabolized by various enzymes, including cytochrome P450 enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in gene expression, enzyme activity, and cell signaling . These effects can lead to changes in cellular function and potentially contribute to the compound’s pharmacological effects .
Action Environment
The action, efficacy, and stability of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules . For example, the compound has been shown to inhibit the corrosion of mild steel in acidic environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid under basic conditions. The reaction is often catalyzed by sodium hydroxide and proceeds through a condensation mechanism to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Similar structure but with a methoxy group instead of an amide group.
3,4-Dimethoxy-N-methylphenethylamine: Contains a dimethoxyphenyl group but differs in the amine functionality
Uniqueness
N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
(E)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRHCMKYGDBDPC-RIYZIHGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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